molecular formula C21H15ClFN3O2S B2985093 N-((((2-Chloro-6-fluorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide CAS No. 338968-36-8

N-((((2-Chloro-6-fluorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide

Cat. No.: B2985093
CAS No.: 338968-36-8
M. Wt: 427.88
InChI Key: KQSVANSEYKWLOB-UHFFFAOYSA-N
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Description

N-((((2-Chloro-6-fluorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide is a structurally complex small molecule featuring a thiophene-carboxamide core substituted with a 5-cyano group, a 3-methyl group, and a 4-phenyl moiety. The compound also includes a benzyloxyimino linker with 2-chloro and 6-fluoro substituents on the benzyl ring.

Properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c1-13-19(14-6-3-2-4-7-14)18(10-24)29-20(13)21(27)25-12-26-28-11-15-16(22)8-5-9-17(15)23/h2-9,12H,11H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSVANSEYKWLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N/C=N/OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((((2-Chloro-6-fluorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide, referred to as compound 338968-36-8, is a thiophene-based carboxamide derivative that has attracted attention due to its potential anticancer properties. This article explores its biological activity, particularly in relation to cancer cell lines, and provides insights into its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H15ClFN3O2SC_{21}H_{15}ClFN_3O_2S, with a molecular weight of approximately 427.88 g/mol. The structure features a thiophene ring, which is critical for its biological activity.

Property Value
Molecular FormulaC21H15ClFN3O2S
Molecular Weight427.88 g/mol
Density1.3±0.1 g/cm³
Boiling Point576.9±60.0 °C
Flash Point302.7±32.9 °C
CAS Number338968-36-8

The compound is designed as a biomimetic of Combretastatin A-4 (CA-4), a known anticancer agent. Research indicates that compounds similar to CA-4 disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The thiophene moiety enhances the interaction with tubulin, facilitating these effects.

Anticancer Efficacy

Recent studies have demonstrated that N-((((2-Chloro-6-fluorobenzyl)oxy)imino)methyl)-5-cyano-3-methyl-4-phenyl-2-thiophenecarboxamide exhibits significant cytotoxicity against various cancer cell lines, particularly Hep3B (hepatocellular carcinoma).

  • IC50 Values :
    • The compound showed an IC50 value of approximately 23 µg/mL against Hep3B cells, indicating substantial antiproliferative activity.
    • Comparatively, other derivatives synthesized in related studies displayed IC50 values ranging from 5.46 µM to 12.58 µM against the same cell line .

Case Studies

A study focused on the synthesis of thiophene carboxamide derivatives found that the most active compounds exhibited comparable interaction patterns to CA-4 within the tubulin-colchicine-binding pocket . The stability of these interactions was confirmed through molecular dynamics simulations.

Structure-Activity Relationship (SAR)

The presence of halogens and varying substituents on the phenyl rings significantly influenced the biological activity of the synthesized compounds. For instance, modifications in the position of halogens led to improved activities, with some derivatives achieving IC50 values below 11.6 μg/mL .

Comparison with Similar Compounds

Key Observations:

Halogenation Effects : The 2-chloro-6-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to the 4-chlorobenzyl analog (CAS 338968-35-7), as meta/para halogenation often influences steric and electronic interactions .

Core Structure Differences: The thiophenecarboxamide core (target compound) vs.

Functional Group Impact

  • The 5-cyano group in the target compound and its analogs (e.g., ) may enhance metabolic stability by resisting oxidative degradation compared to hydroxyl or ester groups .
  • The 2-thioxo group in ’s compounds introduces sulfur-based hydrogen-bonding motifs, which are absent in the target compound but critical for antimicrobial activity .

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